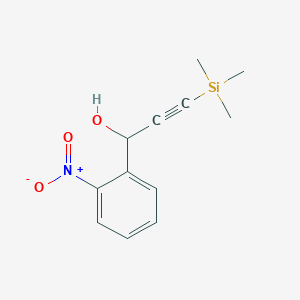
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethylsilyl group, and a propyn-1-ol moiety
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL typically involves the reaction of 2-nitrobenzaldehyde with trimethylsilylacetylene in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a silylation step to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Photolysis: The compound can undergo photolytic reactions, leading to the formation of nitroso compounds and other photoproducts under UV light.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include nitroketones, nitroalcohols, and amino derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propyn-1-ol moiety allows for further functionalization, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL can be compared with similar compounds such as:
2-Nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and reactive.
3-Trimethylsilyl-2-propyn-1-ol: Lacks the nitrophenyl group, reducing its potential for electron transfer reactions.
2-Nitrophenyl-3-trimethylsilylpropane: Similar structure but with different reactivity due to the absence of the propyn-1-ol moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15NO3Si |
|---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO3Si/c1-17(2,3)9-8-12(14)10-6-4-5-7-11(10)13(15)16/h4-7,12,14H,1-3H3 |
InChI Key |
MSHSXRHDQCGHPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













